molecular formula C13H17N B13169203 5-Cyclopentyl-2,3-dihydro-1H-indole

5-Cyclopentyl-2,3-dihydro-1H-indole

Cat. No.: B13169203
M. Wt: 187.28 g/mol
InChI Key: SAMXPOFLFAFKGK-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopentyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine under acidic conditions to form the desired indole compound . Another method includes the reduction of nitroindole derivatives followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often using methanesulfonic acid as a catalyst under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopentyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, influencing its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

5-cyclopentyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H17N/c1-2-4-10(3-1)11-5-6-13-12(9-11)7-8-14-13/h5-6,9-10,14H,1-4,7-8H2

InChI Key

SAMXPOFLFAFKGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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